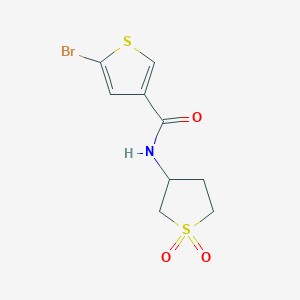
5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide is a compound that has attracted the attention of researchers due to its potential applications in various fields, including pharmaceuticals, materials science, and electronics.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide is not fully understood. However, research has suggested that the compound may exert its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle (Gao et al., 2019). The antibacterial activity of 5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide is thought to be due to its ability to disrupt bacterial cell membranes (Zhang et al., 2019).
Biochemical and Physiological Effects
Research has shown that 5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide can induce apoptosis in cancer cells by activating caspase-3 and caspase-9 (Gao et al., 2019). The compound has also been found to inhibit the growth of cancer cells by downregulating the expression of cyclin D1 and upregulating the expression of p21 and p27 (Gao et al., 2019). In terms of its antibacterial activity, 5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide has been shown to disrupt bacterial cell membranes by increasing membrane permeability and causing the leakage of intracellular contents (Zhang et al., 2019).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide in lab experiments is its potential as a new lead compound for the development of anticancer and antibacterial drugs. However, one limitation is that the compound has not yet been tested in vivo, and its toxicity and pharmacokinetic properties are not well understood (Gao et al., 2019; Zhang et al., 2019).
Zukünftige Richtungen
There are several future directions for research involving 5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide. One direction is to investigate the compound's potential as a new lead compound for the development of anticancer and antibacterial drugs. Another direction is to study the compound's toxicity and pharmacokinetic properties in vivo. Additionally, research could focus on the development of new synthetic routes for 5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide and the optimization of its synthesis method (Gao et al., 2019; Zhang et al., 2019).
Conclusion
In conclusion, 5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide is a compound with potential applications in the fields of pharmaceuticals, materials science, and electronics. Its synthesis method involves a multistep process, and research has demonstrated its anticancer and antibacterial properties. Future research directions include investigating the compound's potential as a new lead compound for drug development, studying its toxicity and pharmacokinetic properties in vivo, and optimizing its synthesis method.
Synthesemethoden
The synthesis of 5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide involves a multistep process that starts with the reaction of 3-thiophenecarboxylic acid with oxalyl chloride to form 3-thiophenecarbonyl chloride. The resulting compound is then reacted with 1,3-dithiol-2-one to produce 3-thiophenecarbonylthioacetic acid. The final step involves the reaction of 5-bromo-2-aminobenzamide with 3-thiophenecarbonylthioacetic acid to yield 5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide (Gao et al., 2019).
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide has been shown to have potential applications in the field of pharmaceuticals. Research has demonstrated that this compound has anticancer properties and can inhibit the growth of cancer cells in vitro (Gao et al., 2019). Additionally, 5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide has been found to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli (Zhang et al., 2019).
Eigenschaften
IUPAC Name |
5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3S2/c10-8-3-6(4-15-8)9(12)11-7-1-2-16(13,14)5-7/h3-4,7H,1-2,5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIMKLVBGORFFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CSC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-(1-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7541727.png)








![2-[4-Nitro-3-(trifluoromethyl)anilino]propanamide](/img/structure/B7541771.png)

![2,3-Dihydro-1-benzothiophen-2-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541777.png)

